molecular formula C22H28ClNO6 B4954801 1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate

1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate

Cat. No.: B4954801
M. Wt: 437.9 g/mol
InChI Key: PPLLKOAYTAWGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate, also known as JNJ-7925476, is a selective antagonist of the dopamine D4 receptor. This compound has been of great interest to researchers due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. The dopamine D4 receptor is involved in the regulation of dopamine release, which is a neurotransmitter that plays a critical role in reward and motivation.
Biochemical and Physiological Effects
This compound has been shown to modulate dopamine release in the brain, which can have significant effects on behavior and cognition. The compound has been shown to improve cognitive function in animal models of schizophrenia and ADHD, suggesting that it may have potential therapeutic applications in these disorders.

Advantages and Limitations for Lab Experiments

1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate has several advantages for use in lab experiments, including its high selectivity for the dopamine D4 receptor and its ability to modulate dopamine release in the brain. However, the compound also has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects on other dopamine receptor subtypes.

Future Directions

There are several future directions for research on 1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate, including further studies on its potential therapeutic applications in neurological disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, the development of more selective and potent dopamine D4 receptor antagonists may lead to the discovery of new treatments for these disorders.

Synthesis Methods

The synthesis of 1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate involves several steps, including the reaction of 2-chloro-1-naphthol with 2-(2-bromoethoxy)ethylamine, followed by the reaction of the resulting product with 4-methylpiperidine. The final step involves the formation of the oxalate salt of this compound.

Scientific Research Applications

1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction. The compound has been shown to selectively block the dopamine D4 receptor, which is involved in the regulation of dopamine release in the brain.

Properties

IUPAC Name

1-[2-[2-(2-chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2.C2H2O4/c1-16-8-10-22(11-9-16)12-13-23-14-15-24-20-18-5-3-2-4-17(18)6-7-19(20)21;3-1(4)2(5)6/h2-7,16H,8-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLLKOAYTAWGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=C(C=CC3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.